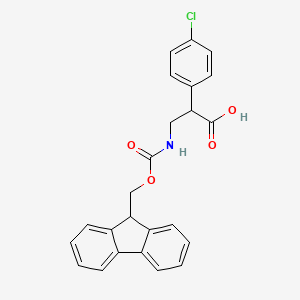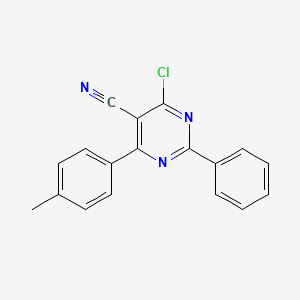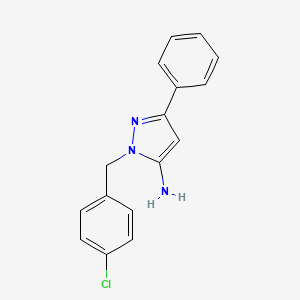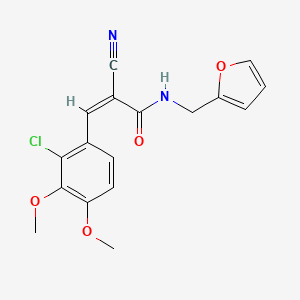
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid, or FLU-CPPA, is a unique chemical compound used in many scientific research applications. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is composed of a phenylpropanoic acid backbone with a methoxycarbonylamino group and a 4-chlorophenyl group attached to it. FLU-CPPA has a wide range of applications in the fields of organic and pharmaceutical chemistry, and it is used in various biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
FLU-CPPA is widely used in scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a substrate in enzyme-catalyzed reactions, and as a ligand in biochemical studies. It is also used as a fluorescent probe in fluorescence spectroscopy and as a probe in imaging studies. In addition, it is used as a building block for the synthesis of other compounds, such as fluorene derivatives.
Wirkmechanismus
FLU-CPPA has a unique mechanism of action, which is dependent on its structure. The 4-chlorophenyl group is responsible for binding to the enzyme or substrate, while the methoxycarbonylamino group is responsible for providing the necessary reactivity. The phenylpropanoic acid backbone helps to stabilize the molecule and provides the necessary solubility in aqueous media.
Biochemical and Physiological Effects
FLU-CPPA has a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to be an effective inhibitor of certain receptors, such as the estrogen receptor (ER) and androgen receptor (AR). In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FLU-CPPA in laboratory experiments include its ease of synthesis, its high solubility in aqueous media, and its ability to bind to various enzymes and receptors. However, there are some limitations to using FLU-CPPA in laboratory experiments. For example, it is a relatively expensive compound and its solubility can be affected by pH and ionic strength. In addition, its reactivity can be affected by the presence of other compounds.
Zukünftige Richtungen
The potential future directions for FLU-CPPA research include further exploration of its mechanism of action and its potential as a therapeutic agent. Additionally, further research is needed to explore its potential as a fluorescent probe in fluorescence spectroscopy and imaging studies. Additionally, further research is needed to explore its potential as a building block for the synthesis of other compounds. Finally, research is needed to explore the potential of FLU-CPPA as a drug delivery system.
Synthesemethoden
FLU-CPPA can be synthesized through the reaction of 4-chlorophenylpropanoic acid and 9H-fluoren-9-ylmethanol. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a strong acid, such as hydrochloric acid, to form the desired product. The reaction is carried out at room temperature and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGXZWIGRRRZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Aza-spiro[4.4]nonane-4-carboxylic acid hydrochloride](/img/structure/B2854831.png)
![2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2854833.png)
![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)

![2-(4-ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2854838.png)

![2-Methyl-5-[(4-phenyl-1-piperazinyl)-(3,4,5-trimethoxyphenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2854840.png)

![2-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2854843.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide](/img/structure/B2854844.png)

![3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2854847.png)
